molecular formula C16H31NO B12625879 N-(4-propoxycyclohexyl)cycloheptanamine CAS No. 920280-57-5

N-(4-propoxycyclohexyl)cycloheptanamine

Cat. No.: B12625879
CAS No.: 920280-57-5
M. Wt: 253.42 g/mol
InChI Key: QVAZYEAUVJMFJH-UHFFFAOYSA-N
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Description

N-(4-Propoxycyclohexyl)cycloheptanamine is a cycloheptanamine derivative featuring a 4-propoxycyclohexyl substituent attached to the amine nitrogen. Its molecular formula is C₁₆H₂₉NO, with a calculated molecular weight of 251.4 g/mol. Structurally, the compound combines a seven-membered cycloheptylamine ring with a cyclohexyl ether moiety (propoxy group at the 4-position).

Properties

CAS No.

920280-57-5

Molecular Formula

C16H31NO

Molecular Weight

253.42 g/mol

IUPAC Name

N-(4-propoxycyclohexyl)cycloheptanamine

InChI

InChI=1S/C16H31NO/c1-2-13-18-16-11-9-15(10-12-16)17-14-7-5-3-4-6-8-14/h14-17H,2-13H2,1H3

InChI Key

QVAZYEAUVJMFJH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCC(CC1)NC2CCCCCC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-propoxycyclohexyl)cycloheptanamine typically involves the reaction of cycloheptanamine with 4-propoxycyclohexyl derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-(4-propoxycyclohexyl)cycloheptanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the propoxy group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-propoxycyclohexyl)cycloheptanamine has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-(4-propoxycyclohexyl)cycloheptanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Properties of Cycloheptanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Functional Groups Potential Applications
This compound C₁₆H₂₉NO 251.4 Aliphatic ether Amine, ether Pharmaceutical intermediates
N-[(4-Fluorophenyl)methyl]cycloheptanamine C₁₄H₂₀FN 221.31 Aromatic (fluorinated) Amine, benzyl, fluorine Drug synthesis
N-[2-Chloro-5-(trifluoromethyl)phenyl]cycloheptanamine C₁₄H₁₇ClF₃N 291.74 Aromatic (chloro, CF₃) Amine, halogen, trifluoromethyl Agrochemicals, pharmaceuticals

Substituent Effects and Functional Implications

Aliphatic vs. Aromatic Substituents: The 4-propoxycyclohexyl group in the target compound introduces an ether-linked aliphatic chain, which may enhance solubility in non-polar solvents compared to aromatic analogs. This structural flexibility could reduce metabolic degradation (e.g., oxidation of aromatic rings) . In contrast, N-[(4-fluorophenyl)methyl]cycloheptanamine () features a fluorinated benzyl group. The fluorine atom’s electron-withdrawing nature may stabilize the molecule against enzymatic breakdown while enabling π-π interactions with biological targets .

Halogenated and Trifluoromethyl Groups :

  • N-[2-Chloro-5-(trifluoromethyl)phenyl]cycloheptanamine () contains chlorine and trifluoromethyl groups, which are strongly electron-withdrawing and lipophilic. These features likely enhance binding affinity to hydrophobic protein pockets, making it a candidate for agrochemicals or CNS-targeting pharmaceuticals .

Molecular Weight and Steric Effects :

  • The target compound’s higher molecular weight (251.4 g/mol vs. 221.31–291.74 g/mol in analogs) reflects its larger aliphatic substituent. This bulk may limit blood-brain barrier penetration but improve stability in systemic circulation .

Biological Activity

N-(4-propoxycyclohexyl)cycloheptanamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cycloheptane ring substituted with a propoxy group on a cyclohexane moiety. This unique structure may influence its interaction with biological targets, particularly in terms of receptor binding and inhibition of enzymatic activity.

Research indicates that compounds with similar structures can act as inhibitors for various biological targets. For example, cyclohexyl derivatives have been shown to effectively inhibit the SARS-CoV-2 3CL protease, a key enzyme in the viral replication cycle. The binding affinity and inhibitory potency are often enhanced by the presence of hydrophobic groups, which facilitate interactions with the enzyme's active site .

2. Pharmacological Effects

  • Antiviral Activity : Compounds resembling this compound have demonstrated antiviral properties in vitro. For instance, studies on cyclohexyl derivatives reveal significant inhibition against MERS-CoV and SARS-CoV-2 3CLpro, suggesting potential therapeutic applications in treating viral infections .
  • Endocrine Disruption : The structural characteristics of related phenolic compounds indicate possible endocrine-disrupting effects. Such compounds can interfere with hormonal pathways, raising concerns regarding their safety and biological impact.

A. Case Studies

  • SARS-CoV-2 Inhibition :
    • A study evaluated various cyclohexyl-based inhibitors against SARS-CoV-2 3CLpro, revealing low IC50 values for specific derivatives, indicating strong inhibitory effects .
    • Table 1 summarizes the IC50 values for selected compounds:
    Compound IDIC50 (µM)Remarks
    10.5High potency against 3CLpro
    20.8Moderate potency
    31.2Lower potency
  • Endocrine Activity :
    • Research into related phenolic compounds suggests that this compound may exhibit endocrine-disrupting properties due to its phenolic structure. Further studies are needed to elucidate specific hormonal pathways affected.

B. Toxicological Studies

The potential toxicity of this compound has not been extensively studied; however, similar compounds have shown varying degrees of toxicity depending on their structural features. Understanding the toxicological profile is crucial for assessing safety in therapeutic applications.

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